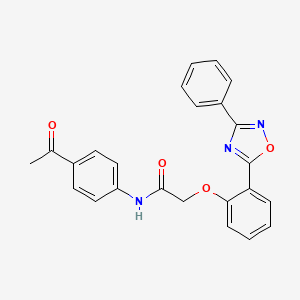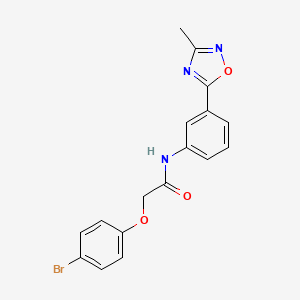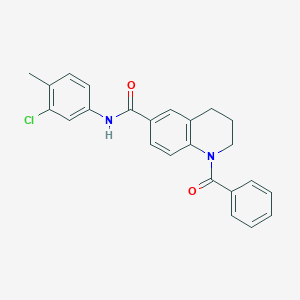
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide, also known as DMQB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMQB belongs to the class of quinoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune response. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has also been found to exhibit various biological activities, making it a potential candidate for drug development. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are required to elucidate its molecular targets and signaling pathways.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide. One potential direction is to investigate the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and microbial infections. Another direction is to elucidate the mechanism of action of this compound and identify its molecular targets and signaling pathways. Additionally, further studies are required to optimize the synthesis method of this compound and improve its yield.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 3,4-dimethylaniline in the presence of butyric anhydride and pyridine. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography. The yield of this compound obtained through this method is around 50-60%.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been found to possess anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-6-22(26)25(20-9-8-16(3)17(4)12-20)14-19-13-18-11-15(2)7-10-21(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMOKMCACLKUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)







![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)



